1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride
Overview
Description
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .Scientific Research Applications
Synthesis and Derivative Compounds
1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride and its derivatives have been synthesized and investigated in various studies. One such compound, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, was synthesized as a cerebral vasodilator and its metabolites were analyzed in rats to confirm their structures (Ohtaka et al., 1989).
Biological Evaluation
The biological activity of compounds related to this compound has been assessed. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides were prepared and tested for activity against schistosomiasis in experimental animals (Y. Tung, 1957).
Synthesis of Amide Derivatives and Antimicrobial Studies
Amide derivatives of quinolone containing piperazine were synthesized and their antibacterial activity against various strains was studied. This highlights the potential use of such compounds in developing new antibacterial agents (Patel et al., 2007).
Metabolism and Excretion Studies
The metabolism and excretion of compounds related to this compound were studied in rats. For instance, the biotransformation pathways of KB-2796, a compound similar to this compound, were examined, revealing insights into its metabolism (Kawashima et al., 1991).
Antitumor Activity
Studies have also been conducted on the antitumor activity of novel compounds containing the 1-[(1-Fluorocyclopentyl)methyl]piperazine structure. For instance, a series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant inhibitory activity against tumor cells (Ding et al., 2016).
Safety and Hazards
Mechanism of Action
Piperazine and its Derivatives
Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist .
Pharmacokinetics
Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Properties
IUPAC Name |
1-[(1-fluorocyclopentyl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2.2ClH/c11-10(3-1-2-4-10)9-13-7-5-12-6-8-13;;/h12H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMQNYLZGFOZRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCNCC2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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